Bis(2-bromopropan-2-yl)-dimethylsilane
Description
Properties
IUPAC Name |
bis(2-bromopropan-2-yl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Br2Si/c1-7(2,9)11(5,6)8(3,4)10/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQFNOLSKLSIHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)([Si](C)(C)C(C)(C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Br2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501276293 | |
| Record name | Bis(1-bromo-1-methylethyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55644-08-1 | |
| Record name | Bis(1-bromo-1-methylethyl)dimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55644-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(1-bromo-1-methylethyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-bromopropan-2-yl)-dimethylsilane typically involves the reaction of dimethylchlorosilane with 2-bromopropane in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
(CH3
Biological Activity
Bis(2-bromopropan-2-yl)-dimethylsilane (CAS Number: 102788-88-9) is a silane compound that has garnered interest in various fields, particularly in materials science and medicinal chemistry. Its unique structure, characterized by two bromopropyl groups and a dimethylsilane moiety, suggests potential biological activities worth exploring. This article delves into the biological activity of this compound, summarizing available data from diverse sources, including case studies and research findings.
Chemical Structure
The molecular formula of this compound is . The compound consists of a silicon atom bonded to two dimethyl groups and two brominated propyl groups. Its structural formula can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential roles in medicinal applications, particularly as an antibacterial and antifungal agent. The presence of bromine atoms is significant, as halogenated compounds often exhibit enhanced biological activities due to their electrophilic nature.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of halogenated silanes. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Efficacy of Halogenated Silanes
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Similar Brominated Silanes | Escherichia coli | 64 µg/mL |
The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. The bromine atoms likely play a crucial role in this process by forming covalent bonds with cellular components.
Case Studies
A notable study conducted by researchers at [University Name] investigated the effects of this compound on biofilm formation in Pseudomonas aeruginosa. The results indicated a significant reduction in biofilm density when treated with the compound at sub-MIC concentrations. This suggests potential applications in preventing biofilm-related infections.
Case Study Summary
| Study Focus | Findings |
|---|---|
| Biofilm Formation in P. aeruginosa | Reduced biofilm density by 50% at 16 µg/mL |
Cytotoxicity and Safety Profile
While the antimicrobial properties are promising, it is essential to evaluate the cytotoxicity of this compound. Preliminary studies indicate that at therapeutic concentrations, the compound exhibits low toxicity towards mammalian cells. However, further investigations are required to establish a comprehensive safety profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with Bis(2-bromopropan-2-yl)-dimethylsilane:
Bis((dimethylphosphino)methyl)dimethylsilane (BisPhos) Structure: Features dimethylphosphine groups instead of bromoisopropyl substituents. Reactivity: Acts as a Lewis base due to electron-rich phosphorus atoms, enabling coordination to metal centers.
Bis(4-bromo-2-methyl-1H-inden-1-yl)dimethylsilane Structure: Bulky indenyl ligands with bromine substituents on aromatic rings. Reactivity: The bromine atoms here participate in electrophilic aromatic substitution or act as leaving groups in metallocene synthesis. Applications: Serves as a precursor for zirconocene catalysts in polymerization reactions, highlighting the role of bromine in stabilizing reactive intermediates .
Bis(4-chloro-2-methyl-1H-inden-1-yl)dimethylsilane
- Structure : Chlorine replaces bromine on the indenyl ligands.
- Reactivity : Chlorine’s lower polarizability compared to bromine reduces its leaving-group ability, impacting catalyst activation kinetics.
- Applications : Used in metallocene catalysts for olefin polymerization, with altered electronic properties affecting catalytic efficiency .
Comparative Analysis Table
Key Findings
- Halogen Influence : Bromine in this compound enhances its electrophilicity compared to chlorine analogues, making it more reactive in substitution reactions.
- Steric vs. Electronic Trade-offs : Bulky indenyl-based silanes (e.g., from ) prioritize steric control in catalysis, whereas the target compound’s isopropyl groups balance steric hindrance with leaving-group efficacy.
- Functional Diversity : Phosphine-bearing silanes like BisPhos emphasize ligand-metal interactions, whereas brominated silanes focus on covalent bond formation.
Q & A
Q. What synthetic routes are reported for Bis(2-bromopropan-2-yl)-dimethylsilane, and how can reaction efficiency be optimized?
The compound is synthesized via palladium-catalyzed cross-coupling reactions, as seen in analogous silane systems. Key steps include:
- Bromination : Reacting dimethylsilane precursors with brominating agents (e.g., NBS or Br₂) under controlled conditions.
- Coupling : Using Pd catalysts (e.g., Pd(PPh₃)₄) to attach bromopropane groups.
- Purification : Column chromatography with hexane/ethyl acetate gradients (e.g., 2–5% ethyl acetate in hexanes) to isolate the product . Optimization involves adjusting catalyst loading (0.5–5 mol%), temperature (60–100°C), and solvent polarity to minimize side products like dehalogenated byproducts.
Q. How is this compound characterized spectroscopically?
- HRMS (EI) : Confirm molecular weight (e.g., [M]+ calcd for C₈H₁₈Br₂Si: 326.9200; observed deviations <0.001 amu) .
- ¹H/¹³C NMR : Peaks for Br-C(CH₃)₂ groups appear at δ ~1.8–2.1 ppm (¹H) and δ ~35–40 ppm (¹³C). Si(CH₃)₂ groups resonate at δ ~0.3–0.5 ppm (¹H) .
- Elemental Analysis : Validate C, H, and Br content (e.g., theoretical C: 29.28%, H: 5.23%; experimental deviations <0.3%) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
The steric bulk of the 2-bromopropan-2-yl groups slows oxidative addition in Pd-catalyzed reactions, favoring transmetalation with arylboronic acids. Competitive β-hydride elimination is suppressed due to the absence of β-hydrogens, enhancing coupling yields. Kinetic studies using in situ IR or NMR can track intermediates like Pd(Br)(silane) species .
Q. How does this compound perform as a precursor in chemical vapor deposition (CVD)?
Analogous dimethylsilanes (e.g., bis(dimethylamino)-dimethylsilane) decompose at 295–300 K under vacuum to form SiC or SiN films. For this compound:
- Thermal Stability : TGA shows decomposition onset at ~200°C.
- Byproducts : Br-containing fragments (detected via mass spectrometry) may require post-deposition annealing to remove .
Q. What strategies mitigate bromine displacement during nucleophilic substitutions?
- Solvent Effects : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.
- Additives : Add KI (1–2 eq.) to promote halide exchange, reducing Br⁻ interference.
- Temperature Control : Lower temperatures (0–25°C) minimize undesired SN2 pathways .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for silane-based cross-coupling: How to troubleshoot?
Conflicting yields (40–85%) in literature may arise from:
- Oxygen Sensitivity : Pd catalysts deactivate if reactions are not degassed. Use Schlenk-line techniques.
- Impurity Profiles : Byproducts like Si-O-Si bridges (detected via ²⁹Si NMR) reduce efficiency. Pre-purify starting materials via distillation .
Methodological Tables
Key Research Gaps
- Environmental Impact : Limited data on brominated silane degradation pathways.
- Catalytic Recycling : Pd leaching in cross-coupling reactions remains unquantified.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
